molecular formula C8H17NO B6601545 (3-ethylpiperidin-2-yl)methanol CAS No. 1824509-08-1

(3-ethylpiperidin-2-yl)methanol

Cat. No. B6601545
CAS RN: 1824509-08-1
M. Wt: 143.23 g/mol
InChI Key: IBPUQYITTXOSEM-UHFFFAOYSA-N
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Description

(3-ethylpiperidin-2-yl)methanol, also known as 3-EPM, is an organic compound with a wide range of applications in the scientific research and chemical industries. It is a colorless liquid with a boiling point of 118°C and a melting point of -45°C. 3-EPM is used as a starting material in the synthesis of many compounds, and it has been studied for its potential applications in the medical field.

Synthesis Methods

(3-ethylpiperidin-2-yl)methanol is synthesized in the laboratory using a variety of methods. The most common method is the hydrolysis of ethyl piperidine, which is a reaction between ethyl piperidine and water. This reaction produces this compound and ethyl piperidine hydrochloride. Other methods of synthesis include the reaction of ethyl piperidine with formaldehyde, the reaction of ethyl piperidine with ethylene glycol, and the reaction of ethyl piperidine with acetic anhydride.

Scientific Research Applications

(3-ethylpiperidin-2-yl)methanol has been studied for its potential applications in the scientific research field. It has been used as a starting material in the synthesis of various compounds, such as drugs, pesticides, and other organometallic compounds. It has also been studied for its ability to act as a catalyst in organic reactions. Additionally, this compound has been used as a reagent in the synthesis of other compounds, such as quinolines and pyridines.

Mechanism of Action

(3-ethylpiperidin-2-yl)methanol is an organic compound that is capable of reacting with other compounds to form new compounds. This is known as a reaction mechanism. The mechanism of action of this compound is the reaction of its functional groups with other functional groups in other compounds. This reaction can involve the formation of new bonds between the two compounds, or the breaking of existing bonds in the two compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of nitric oxide, which is a molecule that plays an important role in the regulation of blood pressure. Additionally, this compound has been shown to have an anti-inflammatory effect in animal models, as well as an anti-cancer effect in cell cultures.

Advantages and Limitations for Lab Experiments

The use of (3-ethylpiperidin-2-yl)methanol in laboratory experiments has several advantages and limitations. The main advantage of using this compound is that it is a relatively inexpensive and readily available starting material for the synthesis of various compounds. Additionally, this compound is relatively easy to handle and store in the laboratory. However, this compound is also a toxic compound and should be handled with caution. Additionally, this compound is volatile and can easily evaporate, making it difficult to use in experiments that require precise measurements.

Future Directions

The potential applications of (3-ethylpiperidin-2-yl)methanol are still being explored. Future research could focus on the use of this compound as a starting material in the synthesis of drugs, pesticides, and other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential uses in the medical field. Finally, further research could focus on the development of new methods for the synthesis of this compound and its derivatives.

properties

IUPAC Name

(3-ethylpiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7-4-3-5-9-8(7)6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPUQYITTXOSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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